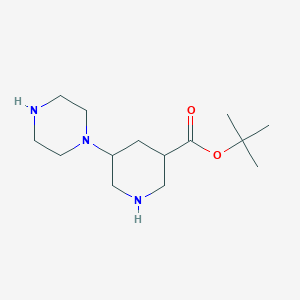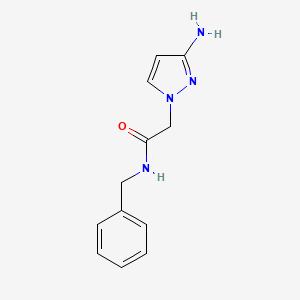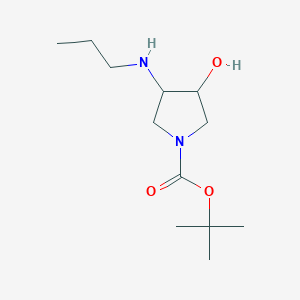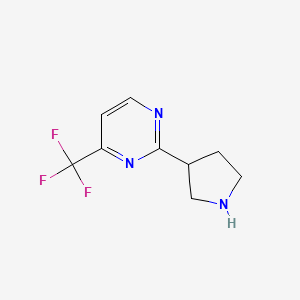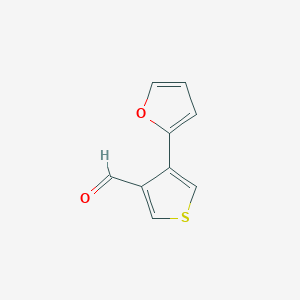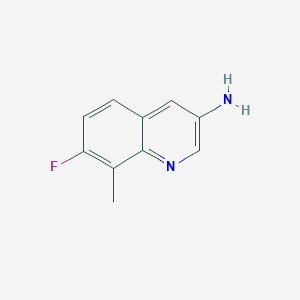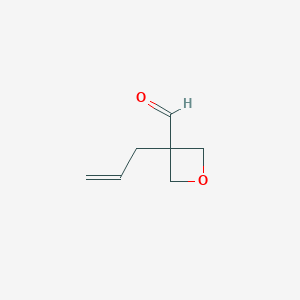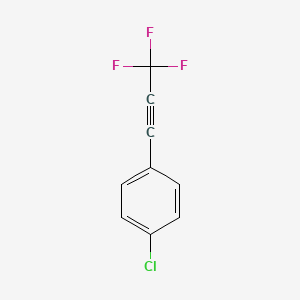
Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)-: is an organic compound with the molecular formula C9H5ClF3 It is a derivative of benzene, where a chlorine atom and a trifluoropropynyl group are substituted at the 1 and 4 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- typically involves the reaction of 1-chloro-4-iodobenzene with 3,3,3-trifluoropropyne under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in a polar solvent like ethanol.
Addition Reactions: Electrophiles such as hydrogen halides or halogens in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 1-hydroxy-4-(3,3,3-trifluoro-1-propynyl)benzene or 1-amino-4-(3,3,3-trifluoro-1-propynyl)benzene.
Addition Products: Compounds like 1-chloro-4-(3,3,3-trifluoro-1,2-dihydropropynyl)benzene.
Oxidation Products: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is used as a building block in organic synthesis
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs, making this compound a valuable intermediate in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mecanismo De Acción
The mechanism of action of Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- involves its interaction with specific molecular targets. The trifluoropropynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine atom can undergo substitution reactions, leading to the formation of new derivatives with different biological activities. The compound’s effects are mediated through its interaction with enzymes, receptors, and other molecular targets, modulating their activity and function.
Comparación Con Compuestos Similares
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar structure but with a trifluoromethyl group instead of a trifluoropropynyl group.
Benzene, 1-chloro-4-(3,3,3-trifluoropropyl)-: Similar structure but with a trifluoropropyl group instead of a trifluoropropynyl group.
Benzene, 1-chloro-4-(2,2,2-trifluoroethyl)-: Similar structure but with a trifluoroethyl group instead of a trifluoropropynyl group.
Uniqueness: Benzene, 1-chloro-4-(3,3,3-trifluoro-1-propynyl)- is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
82203-84-7 |
|---|---|
Fórmula molecular |
C9H4ClF3 |
Peso molecular |
204.57 g/mol |
Nombre IUPAC |
1-chloro-4-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-3-1-7(2-4-8)5-6-9(11,12)13/h1-4H |
Clave InChI |
BOXDVHRYKAOJSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13176001.png)
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13176009.png)
![3-[1-(Aminomethyl)cyclopropyl]piperidin-3-ol](/img/structure/B13176028.png)
